molecular formula C16H21N3O2S B4517054 N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B4517054
M. Wt: 319.4 g/mol
InChI Key: INOOFZUZDMHWRD-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide: is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Amino Group: The propan-2-ylamino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Benzyl Group: The 2-methoxybenzyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxybenzyl group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole ring and benzyl group.

    Reduction: Products may include amine derivatives.

    Substitution: Substituted thiazole and benzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide: can be compared with other thiazole derivatives, such as:

Uniqueness

  • This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-10(2)18-16-19-11(3)14(22-16)15(20)17-9-12-7-5-6-8-13(12)21-4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOOFZUZDMHWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
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N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
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N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
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N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Reactant of Route 5
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N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Reactant of Route 6
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N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

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